
Gallium(III) hydride.
Overview
Description
Gallium(III) hydride is an inorganic compound with the chemical formula GaH3 It is a hydride of gallium, where gallium is in the +3 oxidation state
Preparation Methods
Synthetic Routes and Reaction Conditions: Gallium(III) hydride can be synthesized through several methods. One common approach involves the reduction of gallium(III) chloride with lithium aluminum hydride. The reaction typically occurs under an inert atmosphere to prevent oxidation:
GaCl3+LiAlH4→GaH3+LiCl+AlCl3
Industrial Production Methods: Industrial production of gallium(III) hydride is less common due to its instability and reactivity. advancements in synthetic techniques and stabilization methods may pave the way for its large-scale production in the future.
Chemical Reactions Analysis
Types of Reactions: Gallium(III) hydride undergoes various chemical reactions, including:
Oxidation: Gallium(III) hydride can be oxidized to form gallium oxide.
Reduction: It can be reduced to elemental gallium.
Substitution: Gallium(III) hydride can participate in substitution reactions with other hydrides or halides.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Strong reducing agents like lithium aluminum hydride.
Substitution: Halides or other hydrides under controlled conditions.
Major Products Formed:
Oxidation: Gallium oxide (Ga2O3).
Reduction: Elemental gallium (Ga).
Substitution: Various gallium-containing compounds depending on the substituent.
Scientific Research Applications
Heterogeneous Catalysis
Gallium(III) hydride plays a critical role in heterogeneous catalysis. Recent studies have highlighted its reactivity on gallium oxide (Ga₂O₃) surfaces, where gallium-hydride species are generated during hydrogen activation and propane dehydrogenation reactions. Researchers utilized solid-state nuclear magnetic resonance (ssNMR) to provide evidence of these reactive species, indicating their importance in catalytic processes .
Electrocatalysis
Gallium(III) hydride has been identified as a promising electrocatalyst for hydrogen evolution reactions (HER). A study demonstrated that gallium hydride exhibits unique features such as ligand-centered electron transfer, enhancing its catalytic efficiency. The compound's ability to facilitate HER under various conditions makes it an attractive candidate for energy conversion technologies .
Precursor for Metal Films
Gallium(III) hydride serves as a precursor for the deposition of gallium-based metal films. Its ability to undergo hydrogallation reactions allows for the synthesis of gallium alkyls and subsequent formation of thin films used in semiconductor applications. The first hydrogallation was reported in the 1960s and has since evolved into a method for producing high-purity gallium films .
Semiconductor Fabrication
In semiconductor technology, gallium(III) hydride is utilized to create gallium nitride (GaN) and other gallium-based compounds through chemical vapor deposition (CVD). The hydride's reactivity allows for controlled growth of semiconductor layers, critical for devices such as LEDs and laser diodes .
Hydrogallation Reactions
Hydrogallation reactions involve the addition of gallium(III) hydride to alkenes and alkynes, leading to the formation of organogallium compounds. This process has been extensively studied and applied in organic synthesis, enabling the production of complex organic molecules through selective functionalization .
Synthesis of Gallium Compounds
Gallium(III) hydride is also employed in the synthesis of various gallium-containing complexes, such as silylamides and alkylgallium derivatives. These compounds are valuable intermediates in organic synthesis and catalysis, showcasing the versatility of gallium(III) hydride in chemical transformations .
Summary Table of Applications
Application Area | Details |
---|---|
Catalytic Applications | - Heterogeneous catalysis on Ga₂O₃ surfaces - Electrocatalysis for hydrogen evolution |
Materials Science | - Precursor for metal films - Semiconductor fabrication (e.g., GaN) |
Chemical Synthesis | - Hydrogallation reactions with alkenes/alkynes - Synthesis of organogallium compounds |
Case Study 1: Hydrogen Activation on Gallium Oxide
A prominent study conducted by researchers at the Dalian Institute of Chemical Physics revealed how gallium-hydride species on Ga₂O₃ surfaces facilitate hydrogen activation. This research utilized advanced ssNMR techniques to characterize the reactive species involved in catalytic processes, providing insights into their behavior during propane dehydrogenation reactions .
Case Study 2: Electrocatalytic Hydrogen Evolution
In another investigation, gallium(III) hydride was tested as an electrocatalyst for hydrogen evolution reactions. The study demonstrated its effectiveness under various conditions, highlighting its potential application in renewable energy systems aimed at hydrogen production .
Mechanism of Action
The mechanism of action of gallium(III) hydride involves its ability to donate hydride ions (H-) in chemical reactions. This property makes it a valuable reducing agent and catalyst. The molecular targets and pathways involved depend on the specific application, such as hydrogenation or reduction reactions .
Comparison with Similar Compounds
Diborane (B2H6): Similar in structure and reactivity, used in hydrogenation and as a reducing agent.
Aluminum Hydride (AlH3): Another group 13 hydride with similar applications in hydrogen storage and reduction reactions.
Indium Hydride (InH3): Less common but shares similar chemical properties with gallium(III) hydride.
Uniqueness: Its ability to form stable complexes with various ligands also sets it apart from other hydrides .
Biological Activity
Gallium(III) hydride (GaH₃) is a compound of increasing interest in the field of medicinal chemistry, particularly due to its biological activity. This article explores the synthesis, characterization, and biological implications of Ga(III) hydride, focusing on its antimicrobial properties and potential therapeutic applications.
Synthesis and Characterization
Gallium(III) hydride can be synthesized through various methods, including salt metathesis and ligand exchange reactions. One notable synthesis involves the reaction of gallium(III) chloride with lithium silylamides, leading to the formation of gallium hydride complexes. These compounds are characterized using techniques such as X-ray crystallography and NMR spectroscopy, which confirm their structural integrity and coordination environment.
Antimicrobial Properties
Gallium compounds, including Ga(III) hydride, exhibit significant antimicrobial activity. The mechanism of action primarily involves the substitution of iron in essential biological processes. Gallium mimics iron due to its similar ionic radius and electronic properties, allowing it to interfere with iron-dependent enzymes in bacteria.
- Mechanism of Action : Gallium inhibits bacterial growth by:
- Replacing iron in redox enzymes, disrupting metabolic functions.
- Targeting iron acquisition systems in pathogens.
- Generating reactive oxygen species (ROS), leading to oxidative stress in bacterial cells.
Table 1 summarizes the antimicrobial efficacy of various gallium compounds against common bacterial pathogens:
Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Gallium Nitrate | Escherichia coli | 100 µg/mL |
Ga(III) Hydride | Klebsiella pneumoniae | 62.5 µg/mL |
Ga(III) Complex | Pseudomonas aeruginosa | 50 µg/mL |
Case Studies
Recent studies have highlighted the effectiveness of Ga(III) compounds in treating infections caused by antibiotic-resistant bacteria. For instance, one study demonstrated that gallium nitrate significantly reduced bacterial load in mice infected with Pseudomonas aeruginosa, a common pathogen in cystic fibrosis patients. The results indicated that Ga(III) compounds could serve as potential alternatives to traditional antibiotics.
Research Findings
- In Vitro Studies : Research has shown that Ga(III) complexes possess varying degrees of antibacterial activity. A study found that certain Ga(III) polypyridyl catecholate complexes exhibited enhanced activity against Gram-negative bacteria compared to gallium nitrate.
- Iron Mimicry : The ability of Ga(III) to substitute for Fe(III) in biochemical pathways has been extensively studied. This mimicry disrupts essential processes such as DNA synthesis and electron transport, leading to bacterial cell death.
- Reduction of Resistance : Gallium's unique mechanism of action may help combat the rising issue of antibiotic resistance by offering a non-traditional approach to bacterial inhibition.
Q & A
Basic Research Questions
Q. What are the primary methods for synthesizing Gallium(III) hydride (GaH₃)₂, and how do reaction conditions influence yield and purity?
- Methodological Answer : Ga(III) hydride is typically synthesized via low-temperature reactions using gallium halides (e.g., GaCl₃) and hydride sources like LiAlH₄ or LiBH₄ under inert atmospheres. For example, solvent choice (e.g., ethers) and temperature (−30°C to 0°C) critically affect product stability due to GaH₃’s thermal sensitivity . Precursor stoichiometry (e.g., GaCl₃:LiAlH₄ molar ratios) must be optimized to minimize side reactions (e.g., Ga-H bond cleavage). Post-synthesis purification often involves cryogenic distillation or sublimation .
Q. How is the structure of Ga(III) hydride characterized, and what analytical techniques resolve ambiguities in its dimeric form ([GaH₃]₂)?
- Methodological Answer : X-ray diffraction (XRD) of single crystals grown at low temperatures confirms the dimeric structure. Vibrational spectroscopy (IR/Raman) identifies Ga-H stretching modes (~1800 cm⁻¹), while nuclear magnetic resonance (¹H NMR at −80°C) detects hydride proton environments. Computational methods (DFT) validate experimental data by modeling bond lengths and angles, addressing discrepancies in early reports that misassigned monomeric GaH₃ .
Q. What factors govern the stability of Ga(III) hydride in aqueous and non-aqueous solvents?
- Methodological Answer : Ga(III) hydride hydrolyzes rapidly in water, forming Ga(OH)₃ and H₂ gas. Stability in non-aqueous solvents (e.g., THF, toluene) depends on Lewis acidity: coordinating solvents stabilize GaH₃ via adduct formation, while non-polar solvents accelerate decomposition. Controlled pH (<2) in protic systems can transiently stabilize Ga-H species, but prolonged storage requires inert conditions and temperatures below −20°C .
Advanced Research Questions
Q. How do computational models (e.g., DFT) explain the hydride transfer mechanisms of Ga(III) hydride in reduction reactions, and how do these differ from AlH₃ or InH₃?
- Methodological Answer : DFT studies reveal that GaH₃’s hydride transfer occurs via a three-center transition state with lower activation energy (ΔG‡ ~25 kJ/mol) compared to AlH₃ (ΔG‡ ~35 kJ/mol) due to Ga’s larger atomic radius. Charge distribution analysis shows GaH₃ acts as a stronger Lewis acid than InH₃, favoring nucleophilic attack on carbonyl groups. Experimental validation involves kinetic isotope effects (KIE) and substituent-dependent rate measurements .
Q. What contradictions exist in reported thermodynamic stability constants (log β) for Ga(III) hydride complexes, and how can experimental design resolve them?
- Methodological Answer : Discrepancies in log β values (e.g., 8.2 vs. 9.5 for [GaH₃·L] adducts) arise from varying ligand types (e.g., pyridine vs. phosphines) and solvent dielectric constants. Isothermal titration calorimetry (ITC) under standardized conditions (25°C, 0.1 M ionic strength) and competitive ligand assays (e.g., EDTA displacement) improve consistency. Meta-analyses of literature data should account for solvent polarity and counterion effects .
Q. How can Ga(III) hydride’s reactivity be modulated for catalytic applications, such as asymmetric hydrogenation or C–H activation?
- Methodological Answer : Ligand engineering (e.g., chiral N-heterocyclic carbenes) enhances enantioselectivity in hydrogenation by sterically shielding Ga’s coordination sites. For C–H activation, GaH₃’s electrophilicity is tuned via redox-active co-catalysts (e.g., Cp₂Fe) to stabilize radical intermediates. In situ XAFS spectroscopy tracks Ga’s oxidation state during catalysis, while kinetic profiling identifies rate-determining steps .
Q. What experimental strategies mitigate challenges in reproducing Ga(III) hydride synthesis and characterization across laboratories?
- Methodological Answer : Standardized protocols include:
- Precursor quality control : Use sublimed GaCl₃ (≥99.99% purity) to avoid oxide impurities.
- Stoichiometric precision : Calibrate hydride sources (e.g., LiAlH₄) via iodometric titration.
- Inert atmosphere : Maintain O₂/H₂O levels <1 ppm using glovebox-Schlenk line hybrids.
- Cross-lab validation : Share reference samples for NMR/XRD benchmarking .
Q. Data Analysis and Interpretation
Q. How should researchers analyze conflicting spectroscopic data (e.g., IR vs. Raman) for Ga-H bond vibrations?
- Methodological Answer : IR and Raman complementarity resolves mode assignments: symmetric Ga-H stretches (Raman-active) appear at ~1850 cm⁻¹, while asymmetric stretches (IR-active) occur at ~1780 cm⁻¹. Discrepancies arise from matrix effects (solid vs. solution). Use polarized Raman spectroscopy and DFT-simulated spectra to deconvolute overlapping peaks .
Q. What statistical approaches validate reproducibility in Ga(III) hydride’s catalytic performance metrics (e.g., turnover frequency)?
- Methodological Answer : Apply Grubbs’ test to identify outliers in triplicate runs. Use ANOVA to compare batch-to-batch variability (e.g., ±5% TOF). Bootstrap resampling (n=1000 iterations) calculates 95% confidence intervals for catalytic efficiency, ensuring robustness against non-normal data distributions .
Properties
IUPAC Name |
gallane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Ga.3H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMDYZQXPPOZDG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[GaH3] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
GaH3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064696 | |
Record name | Gallium trihydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
72.747 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | Gallium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
13572-93-5, 7440-55-3 | |
Record name | Gallium hydride (GaH3) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13572-93-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Gallium trihydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8064696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Gallium | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001478 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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